N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide is a heterocyclic compound featuring an isoxazole ring substituted with an acetylamino group at the 3-position and a t-butyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar cycloaddition reactions but are optimized for large-scale synthesis. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-t-butylisoxazole: Similar structure but with an amino group instead of an acetylamino group.
3-Acetylamino-5-methylisoxazole: Similar structure but with a methyl group instead of a t-butyl group.
Uniqueness
N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the t-butyl group can enhance its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C9H14N2O2/c1-6(12)10-8-5-7(13-11-8)9(2,3)4/h5H,1-4H3,(H,10,11,12) |
InChI Key |
IVSPXHDALVJYAJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NOC(=C1)C(C)(C)C |
Canonical SMILES |
CC(=O)NC1=NOC(=C1)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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